Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate
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Overview
Description
Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate is a chemical compound with the molecular formula C8H8FNO4S. It is known for its unique structure, which includes a fluorosulfonyl group attached to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate typically involves the reaction of methyl 2-amino-4-fluorobenzoate with a fluorosulfonylating agent. One common method includes the use of sulfuryl fluoride (SO2F2) as the fluorosulfonylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorosulfonyl derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate has found applications in several areas of scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of sulfonyl fluorides.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its unique functional groups that can interact with biological targets.
Materials Science: It is employed in the design and synthesis of novel materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-fluorobenzoate: This compound lacks the fluorosulfonyl group but shares a similar benzoate structure.
Methyl 4-amino-2-fluorobenzoate: Another related compound with the amino and fluorine groups positioned differently on the benzoate ring.
Uniqueness
Methyl 2-amino-4-[(fluorosulfonyl)oxy]benzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and properties. This group allows for specific interactions with nucleophiles, making the compound valuable in various chemical transformations and applications .
Properties
Molecular Formula |
C8H8FNO5S |
---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
methyl 2-amino-4-fluorosulfonyloxybenzoate |
InChI |
InChI=1S/C8H8FNO5S/c1-14-8(11)6-3-2-5(4-7(6)10)15-16(9,12)13/h2-4H,10H2,1H3 |
InChI Key |
IZTJPOCGGMBCCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OS(=O)(=O)F)N |
Origin of Product |
United States |
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